molecular formula C10H8ClNO2 B119344 N-(2-Chloroethyl)phthalimide CAS No. 6270-06-0

N-(2-Chloroethyl)phthalimide

Cat. No.: B119344
CAS No.: 6270-06-0
M. Wt: 209.63 g/mol
InChI Key: ZPHGARLYQHMNTB-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)phthalimide is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of phthalimide, where the nitrogen atom is bonded to a 2-chloroethyl group. This compound is known for its applications in organic synthesis and medicinal chemistry due to its reactivity and functional versatility .

Mechanism of Action

Target of Action

It’s known that the compound may be used in the preparation of certain bioactive molecules .

Biochemical Pathways

It’s known that the compound can be used in the synthesis of bioactive molecules , which suggests it may influence various biochemical pathways.

Result of Action

It’s known that the compound can be used in the synthesis of bioactive molecules , suggesting it may have significant effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Chloroethyl)phthalimide can be synthesized through the reaction of potassium phthalimide with 2-chloroethyl tosylate. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloroethyl)phthalimide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Chloroethyl)phthalimide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antiviral agents.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Comparison with Similar Compounds

  • N-(2-Bromoethyl)phthalimide
  • N-(2-Hydroxyethyl)phthalimide
  • N-(3-Bromopropyl)phthalimide

Comparison: N-(2-Chloroethyl)phthalimide is unique due to its specific reactivity profile. The presence of the chloroethyl group allows for selective alkylation reactions, which can be advantageous in certain synthetic applications. Compared to its bromo and hydroxy analogs, this compound offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(2-chloroethyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-5-6-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHGARLYQHMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283860
Record name 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-06-0
Record name 6270-06-0
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Record name 6270-06-0
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Record name 2-(2-chloroethyl)-1H-isoindole-1,3(2H)-dione
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Record name N-(2-Chloroethyl)phthalimide
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Synthesis routes and methods

Procedure details

To a suspension of 50 ml of isopropanol containing N,O-dimethylhydroxylamine hydrochloride (3.90 g, 40.0 mmol) was added dropwise 5.56 ml of triethylamine. The resulting mixture became homogeneous after 5 minutes. Thereto was added 2.45 g (10.0 mmol) of N-(bromoethyl)phthalimide and the mixture was refluxed for 29 hours. This was cooled to room temperature, then poured into 200 ml of a saturated aqueous solution of sodium bicarbonate and extracted with chloroform. The organic layer was separated and was washed with water and dried over magnesium sulfate. Chloroform was distilled off and the residue was purified by column chromatography on silica gel. Development with 30% hexane-chloroform resulted in elution of 1.37 g of N-(2-chloroethyl)-phthalimide and further development with chloroform resulted in 0.964 g (yield: 41%) of white cyrstals of N-[2-(N-methoxy-N-methylamino)ethyl]phthalimide.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
2.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.56 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the most common synthetic route for N-(2-Chloroethyl)phthalimide and what factors influence its yield?

A1: The research article describes the synthesis of this compound via the Gabriel reaction. [] In this reaction, potassium phthalimide reacts with 1,2-dichloroethane, typically in the presence of a catalyst like tetrabutylammonium bromide (TBBA) and a polar aprotic solvent like N,N-dimethylformamide (DMF). [] The reaction is usually carried out at elevated temperatures (around 90°C) for a specific duration (approximately 2 hours). [] The choice of catalyst, solvent, temperature, and reaction time can significantly influence the yield of this compound.

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